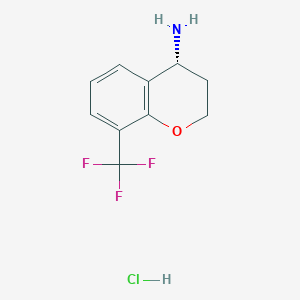

(R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride

CAS No.: 1392219-03-2

Cat. No.: VC11736616

Molecular Formula: C10H11ClF3NO

Molecular Weight: 253.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1392219-03-2 |

|---|---|

| Molecular Formula | C10H11ClF3NO |

| Molecular Weight | 253.65 g/mol |

| IUPAC Name | (4R)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H/t8-;/m1./s1 |

| Standard InChI Key | CZTHXVIPUSKPKD-DDWIOCJRSA-N |

| Isomeric SMILES | C1COC2=C([C@@H]1N)C=CC=C2C(F)(F)F.Cl |

| SMILES | C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl |

| Canonical SMILES | C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a chroman core (a benzene ring fused to a dihydropyran ring) with a trifluoromethyl (-CF₃) group at the 8-position and an amine (-NH₂) group at the 4-position. The (R)-configuration denotes the spatial arrangement around the chiral center at the 4-position, which influences its interactions with biological targets . Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | (R)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine hydrochloride |

| SMILES | C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl |

| InChIKey | CZTHXVIPUSKPKD-UHFFFAOYSA-N |

| Parent Compound (CID) | 16244411 |

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amine group facilitates salt formation and hydrogen bonding .

Synthesis and Stereochemical Considerations

Synthetic Routes

The synthesis of chroman-4-amine derivatives typically involves:

-

Cyclization: Condensation of 2-hydroxy acetophenone with trifluoroacetic anhydride to form 2-(trifluoromethyl)-4H-chromen-4-one .

-

Nitration/Reduction: Introduction of a nitro group at the 7-position followed by reduction to an amine .

-

Resolution: Chiral resolution techniques (e.g., chiral chromatography or enzymatic kinetic resolution) to isolate the (R)-enantiomer from racemic mixtures .

For example, 7-amino-2-(trifluoromethyl)-4H-chromen-4-one is alkylated with benzoyl chlorides in the presence of K₂CO₃/NaH to yield N-substituted benzamides . While these methods are established for racemic mixtures, enantioselective synthesis of the (R)-form remains understudied.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base. The trifluoromethyl group contributes to:

-

Lipophilicity: LogP ≈ 2.1 (estimated), favoring blood-brain barrier penetration .

-

Metabolic Stability: Resistance to oxidative degradation due to the strong C-F bonds .

| Compound | IC₅₀ (µg/mL) |

|---|---|

| 4h | 6.40 (MCF-7) |

| 4c | 9.32 (MCF-7) |

| Doxorubicin | 7.50 (MCF-7) |

The (R)-enantiomer may exhibit enhanced target selectivity due to stereospecific interactions with proteins like HER2/neu .

Antioxidant Activity

Chromone derivatives scavenge reactive oxygen species (ROS) via:

The electron-withdrawing -CF₃ group stabilizes radical intermediates, enhancing antioxidant efficacy .

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume